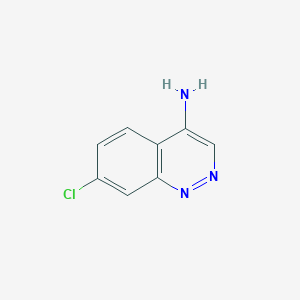

7-Chlorocinnolin-4-amine

CAS No.:

Cat. No.: VC17468798

Molecular Formula: C8H6ClN3

Molecular Weight: 179.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClN3 |

|---|---|

| Molecular Weight | 179.60 g/mol |

| IUPAC Name | 7-chlorocinnolin-4-amine |

| Standard InChI | InChI=1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12) |

| Standard InChI Key | QCANXZCMQFTPAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=NC=C2N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

7-Chlorocinnolin-4-amine (IUPAC name: 7-chloroquinolin-4-amine) has the molecular formula , with a molecular weight of 178.62 g/mol . Its structure consists of a quinoline ring system fused with a benzene ring, featuring:

-

A chlorine atom at position 7

-

An amino group (-NH) at position 4

The compound's aromatic system enables resonance stabilization, while the electron-withdrawing chlorine and electron-donating amino group create distinct electronic properties.

Physicochemical Properties

Key physical parameters include:

| Property | Value |

|---|---|

| Melting Point | 150–152.5°C |

| Boiling Point (predicted) | 366.8 ± 27.0°C |

| Density (predicted) | 1.363 ± 0.06 g/cm³ |

| pKa | 7.49 ± 0.50 |

| Solubility | <1 μM in aqueous solutions |

The compound exists as an off-white crystalline solid under standard conditions and requires inert gas storage (nitrogen/argon) at 2–8°C for long-term stability .

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves reductive dehydrohalogenation of 7-chloro-4-hydrazinoquinoline :

Reagents:

-

7-Chloro-4-hydrazinoquinoline

-

Sodium borohydride (NaBH)

-

Nickel(II) chloride hexahydrate (NiCl·6HO)

-

Methanol solvent

Procedure:

-

Suspend 7-chloro-4-hydrazinoquinoline (1.67 g, 8.6 mmol) and NiCl·6HO (2.00 g, 8.6 mmol) in methanol (33 mL)

-

Gradually add NaBH (0.98 g, 25.8 mmol) under vigorous stirring

-

React overnight at room temperature

-

Filter through celite, dilute with water, and extract with ethyl acetate

-

Dry organic layer (MgSO) and concentrate under reduced pressure

Yield: 72% (1.09 g)

Melting Point: 143–147°C (literature value: 147–148°C)

Pharmacological Applications

Antimalarial Mechanism

The compound inhibits β-hematin formation by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a critical process in Plasmodium species' hemoglobin digestion . This mechanism parallels chloroquine's action but with distinct binding kinetics due to its substituted quinoline structure.

Structural Derivatives and Modifications

Piperazine-Linked Dimers

NSC129790 (CID 31776), a dimeric derivative, demonstrates enhanced pharmacokinetic profiles:

Metal Complexation

Copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone derivatives show:

-

Enhanced stability in physiological conditions

-

Modified redox properties influencing antineoplastic activity

Analytical Characterization

Spectroscopic Data

-

H NMR (DMSO-d): δ 8.65 (d, J=5.4 Hz, 1H), 8.12 (d, J=2.1 Hz, 1H), 7.92 (dd, J=8.9, 2.1 Hz, 1H), 7.49 (d, J=8.9 Hz, 1H), 6.62 (d, J=5.4 Hz, 1H), 5.21 (s, 2H)

Chromatographic Behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume